REACTION_CXSMILES
|
CC1C2C(=CC=CC=2)C(B(O)O)=CC=1.Br[C:16]1[CH:29]=[CH:28][C:27]2[C:26]3[C:21](=[CH:22][C:23](Br)=[CH:24][CH:25]=3)[C:20](C)=[C:19](C)[C:18]=2[CH:17]=1.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH:22]1[C:21]2[CH:20]=[CH:19][C:18]3[C:27](=[CH:28][CH:29]=[CH:16][CH:17]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C2=CC=CC=C12)B(O)O
|
Name
|
2,7-dibromo-9,10-dimethylphenanthrene
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(=C(C3=CC(=CC=C3C2C=C1)Br)C)C
|
Name
|
potassium phosphate 1-hydrate
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
457 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
56 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooling the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol
|
Type
|
CUSTOM
|
Details
|
After drying under reduced pressure (1 mbar, 80° C., 16 h)
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order
|
Type
|
CUSTOM
|
Details
|
to remove palladium traces
|
Type
|
CUSTOM
|
Details
|
was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g)
|
Type
|
CUSTOM
|
Details
|
subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.)
|
Type
|
CUSTOM
|
Details
|
The yield at a purity of 99.9% by HPLC
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C2C(=CC=CC=2)C(B(O)O)=CC=1.Br[C:16]1[CH:29]=[CH:28][C:27]2[C:26]3[C:21](=[CH:22][C:23](Br)=[CH:24][CH:25]=3)[C:20](C)=[C:19](C)[C:18]=2[CH:17]=1.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH:22]1[C:21]2[CH:20]=[CH:19][C:18]3[C:27](=[CH:28][CH:29]=[CH:16][CH:17]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C2=CC=CC=C12)B(O)O
|
Name
|
2,7-dibromo-9,10-dimethylphenanthrene
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(=C(C3=CC(=CC=C3C2C=C1)Br)C)C
|
Name
|
potassium phosphate 1-hydrate
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
457 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
56 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooling the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol
|
Type
|
CUSTOM
|
Details
|
After drying under reduced pressure (1 mbar, 80° C., 16 h)
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order
|
Type
|
CUSTOM
|
Details
|
to remove palladium traces
|
Type
|
CUSTOM
|
Details
|
was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g)
|
Type
|
CUSTOM
|
Details
|
subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.)
|
Type
|
CUSTOM
|
Details
|
The yield at a purity of 99.9% by HPLC
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |